
5-((1-Methoxypropan-2-yl)oxy)pentane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((1-Methoxypropan-2-yl)oxy)pentane-1-sulfonyl chloride is an organic compound with a complex structure that includes a sulfonyl chloride group, an ether linkage, and a methoxy group. This compound is of interest in various chemical research and industrial applications due to its unique reactivity and functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-((1-Methoxypropan-2-yl)oxy)pentane-1-sulfonyl chloride typically involves the reaction of 5-hydroxypentane-1-sulfonyl chloride with 1-methoxypropan-2-ol. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. A common method involves the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems for the addition of reagents and the removal of by-products can further optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-((1-Methoxypropan-2-yl)oxy)pentane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Oxidation and Reduction: The ether and methoxy groups can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran.
Hydrolysis: This reaction can occur under acidic or basic conditions, with water or aqueous solutions as the medium.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used for these reactions.
Major Products Formed
Sulfonamide Derivatives: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonic Acid: Formed from hydrolysis.
Applications De Recherche Scientifique
5-((1-Methoxypropan-2-yl)oxy)pentane-1-sulfonyl chloride is used in various scientific research applications, including:
Organic Synthesis: As a reagent for introducing sulfonyl chloride groups into organic molecules.
Medicinal Chemistry: In the synthesis of sulfonamide-based drugs and other bioactive compounds.
Material Science: As a precursor for the synthesis of functionalized polymers and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-((1-Methoxypropan-2-yl)oxy)pentane-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-((1-((1-Methoxypropan-2-yl)oxy)propan-2-yl)oxy)propan-2-ol: Similar in structure but lacks the sulfonyl chloride group.
Propylene Glycol Methyl Ether: Contains a methoxy group and an ether linkage but lacks the sulfonyl chloride group.
5-((1,1,1-Trifluoropropan-2-yl)oxy)pentane-1-sulfonyl chloride: Similar structure with a trifluoromethyl group instead of a methoxy group.
Uniqueness
The uniqueness of 5-((1-Methoxypropan-2-yl)oxy)pentane-1-sulfonyl chloride lies in its combination of a sulfonyl chloride group with an ether linkage and a methoxy group. This combination provides a unique reactivity profile, making it valuable in various synthetic and industrial applications .
Propriétés
Formule moléculaire |
C9H19ClO4S |
|---|---|
Poids moléculaire |
258.76 g/mol |
Nom IUPAC |
5-(1-methoxypropan-2-yloxy)pentane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H19ClO4S/c1-9(8-13-2)14-6-4-3-5-7-15(10,11)12/h9H,3-8H2,1-2H3 |
Clé InChI |
HACYDTPVHLXINC-UHFFFAOYSA-N |
SMILES canonique |
CC(COC)OCCCCCS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





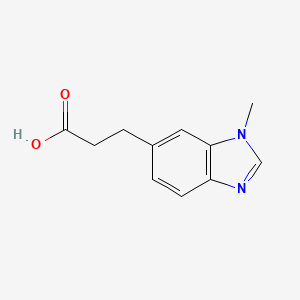

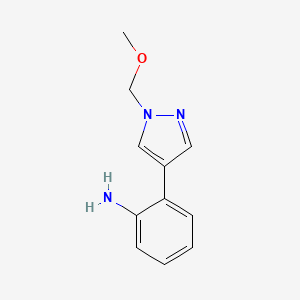

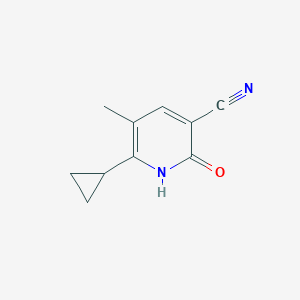

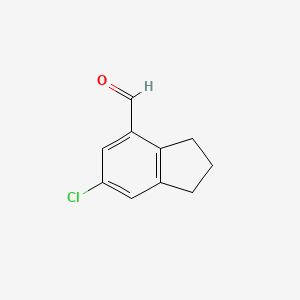


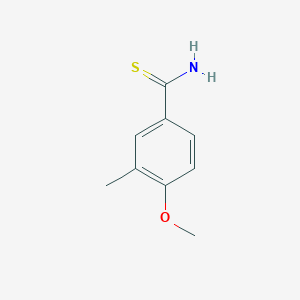
![2-bromo-3-methyl-N-[(1R)-1-phenylethyl]butanamide](/img/structure/B13638968.png)
